
2-Methoxy-1H-1,3-diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1H-1,3-diazepine is an organic compound belonging to the diazepine family, characterized by a seven-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1H-1,3-diazepine typically involves the photochemical nitrogen elimination and ring expansion of tetrazolo[1,5-a]pyridines or 2-azidopyridines. These intermediates react with alcohols to afford 2-alkoxy-1H-1,3-diazepines . The reaction conditions often include the use of secondary amines or water to produce different derivatives of diazepines.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable photochemical reactions and the use of efficient catalysts to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-1H-1,3-diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of diazepinones.
Reduction: Reduction reactions can yield dihydro-diazepines.
Common Reagents and Conditions
Typical reagents used in these reactions include sodium methoxide, secondary amines, and alcohols. Reaction conditions often involve photochemical activation or heating to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted diazepines, diazepinones, and dihydro-diazepines, each with distinct chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for synthesizing more complex diazepine derivatives.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Its application in the development of new materials and catalysts is also being investigated.
Wirkmechanismus
The mechanism of action of 2-Methoxy-1H-1,3-diazepine involves its interaction with specific molecular targets, leading to various biological effects. For instance, in anticancer research, it has been shown to induce cell cycle arrest by interacting with cellular pathways that regulate cell division . The exact molecular targets and pathways are still under investigation, but its ability to modulate enzyme activity and protein interactions is of significant interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,4-Benzodiazepine: Known for its use in pharmaceuticals as anxiolytics and sedatives.
5H-1,3-Diazepine: Another diazepine derivative with distinct chemical properties and applications.
Uniqueness
2-Methoxy-1H-1,3-diazepine stands out due to its methoxy group, which imparts unique chemical reactivity and potential biological activity. This differentiates it from other diazepine derivatives, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
197721-02-1 |
|---|---|
Molekularformel |
C6H8N2O |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
2-methoxy-1H-1,3-diazepine |
InChI |
InChI=1S/C6H8N2O/c1-9-6-7-4-2-3-5-8-6/h2-5H,1H3,(H,7,8) |
InChI-Schlüssel |
NQQVSWVBMFMYNC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


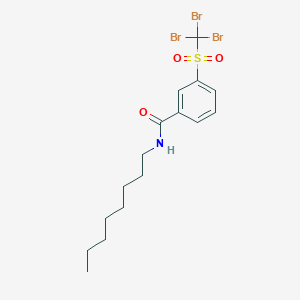
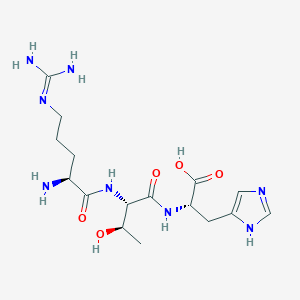
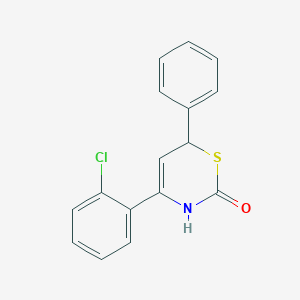
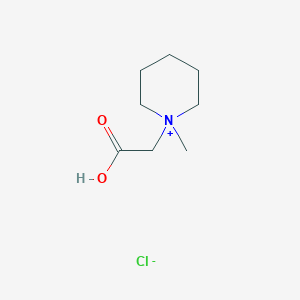

![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)

![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)
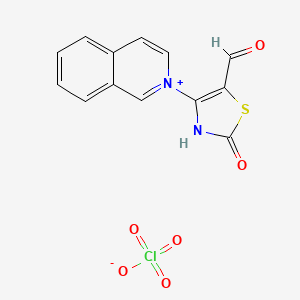
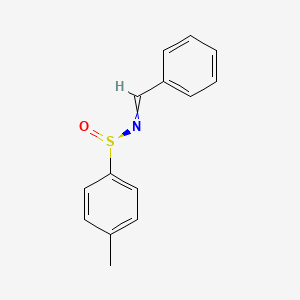
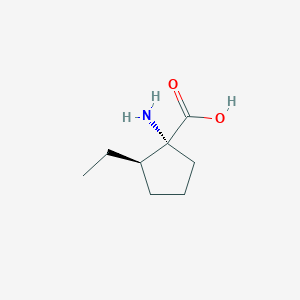
![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)
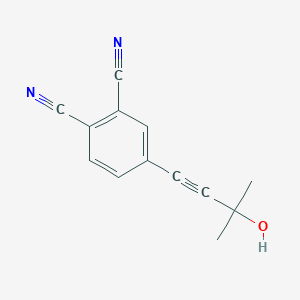
![7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-](/img/structure/B12571013.png)
